molecular formula C12H20N2O4 B152942 Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate CAS No. 1172623-95-8

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Cat. No.: B152942
CAS No.: 1172623-95-8
M. Wt: 256.3 g/mol
InChI Key: NWNAEETYPITDNG-UHFFFAOYSA-N
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Description

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (CAS: 1172623-95-8) is a carbamate-protected intermediate widely used in organic synthesis, particularly in peptide and heterocyclic chemistry. Its structure features a tert-butyl carbamate group, a methoxy(methyl)amino (Weinreb amide) moiety, and a pent-4-yn-2-yl chain, which enables diverse reactivity, including alkyne-based click chemistry and amide bond formation . Synthesized via coupling reactions (e.g., from N-Boc-L-prop-argylglycine), it is typically obtained as a yellowish oil with an 80% yield under mild conditions .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNAEETYPITDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A primary laboratory-scale method involves palladium-catalyzed cross-coupling between tert-butyl carbamate and alkyne-containing precursors. The reaction typically proceeds in anhydrous 1,4-dioxane at 80–100°C, using cesium carbonate as a base and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂) to facilitate bond formation. The alkyne moiety is introduced via a Sonogashira-like coupling, ensuring regioselectivity.

Reaction Scheme :

  • Protection of the amine group with tert-butyloxycarbonyl (Boc).

  • Coupling of the Boc-protected amine with a propargyl bromide derivative under Pd catalysis.

  • Subsequent introduction of the methoxy(methyl)amino group via nucleophilic acyl substitution.

Key Conditions :

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF).

  • Temperature: 80–100°C.

  • Catalyst: 2–5 mol% Pd(PPh₃)₄.

  • Yield: 60–75% after column chromatography.

Industrial-Scale Flow Microreactor Synthesis

Industrial production employs continuous flow microreactor systems to enhance efficiency. This method minimizes side reactions (e.g., alkyne polymerization) by precisely controlling residence time (5–10 minutes) and temperature (50–70°C). The process uses:

  • Reactants : Boc-protected amine and 4-pentynoyl chloride.

  • Base : Triethylamine in a biphasic solvent system (water/ethyl acetate).

  • Throughput : 1–2 kg/hr with >90% purity.

Optimization Strategies

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on yield:

SolventBaseYield (%)Purity (%)Source
1,4-DioxaneCs₂CO₃7595
THFK₂CO₃6288
DMFEt₃N5582

Cesium carbonate in dioxane maximizes yield due to superior solubility and mild basicity.

Catalyst Loading and Temperature Effects

Reducing Pd catalyst loading from 5 mol% to 2 mol% decreases costs without significant yield loss (68% vs. 72%). Elevated temperatures (>100°C) promote undesired alkyne dimerization, whereas temperatures <80°C slow reaction kinetics.

Characterization and Quality Control

Analytical Methods

Post-synthesis characterization ensures structural fidelity:

  • Melting Point : 103–104°C.

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.44 (s, Boc group), 2.45 (m, alkyne CH₂), 3.15 (s, N-CH₃).

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).

Comparative Analysis of Methods

ParameterLaboratory-Scale (Batch)Industrial (Flow)
Throughput Low (mg–g)High (kg/day)
Yield 60–75%85–90%
Purity 90–95%>95%
Cost Efficiency ModerateHigh
Scalability LimitedExcellent

Flow systems outperform batch reactors in scalability and consistency, making them preferable for large-scale production.

Challenges and Mitigation

Stability of Alkyne Moieties

The 4-pentyn-2-yl group is prone to polymerization under acidic or high-temperature conditions. Mitigation strategies include:

  • Using inert atmospheres (N₂/Ar).

  • Adding radical inhibitors (e.g., BHT) during coupling .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.

Biology

Research has indicated potential biological activities of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate:

  • Enzyme Inhibition : Studies suggest it may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Investigations into its interaction with biological receptors are ongoing, indicating potential therapeutic roles.

Medicine

The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its unique structure allows modifications that could lead to new drug candidates targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating high-value products in chemical manufacturing.

  • Pharmaceutical Development : A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The modifications allowed for enhanced efficacy against specific cancer cell lines.
  • Agrochemical Synthesis : Research conducted by agrochemical firms demonstrated the compound's utility in developing new pesticides. Its ability to inhibit certain enzymes in pests was noted to significantly improve pest control efficacy while minimizing environmental impact.
  • Biological Activity Analysis : A collaborative study between universities explored the receptor-binding properties of this compound, revealing potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Alkyne vs. Aromatic Substituents
  • Target Compound : The pent-4-yn-2-yl chain introduces alkyne functionality, enabling Huisgen cycloaddition for bioconjugation .
  • tert-Butyl [1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl]carbamate (CAS: 1172623-96-9): Replaces the methoxy(methyl)amino group with a difluorophenyl ring, enhancing aromatic interactions in drug design. The fluorine atoms increase lipophilicity and metabolic stability .
Chain Length and Stereochemistry
  • tert-Butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate (CAS: 160816-27-3): Shorter propyl chain reduces steric hindrance, simplifying synthetic steps but limiting conformational rigidity .
  • tert-Butyl 5-(methoxy(methyl)amino)-5-oxopentanoate (CAS: 192123-40-3): A linear pentanoate ester replaces the alkyne, offering ester hydrolysis pathways for prodrug activation .

Physicochemical Properties

Property Target Compound QK-2672 (Shorter Chain Analog) QV-8158 (Ester Derivative)
Molecular Formula C12H20N2O4 C10H20N2O4 C11H21NO5
Molecular Weight (g/mol) 256.30 232.28 247.28
Purity 95% 95% 95%
Key Functional Group Alkyne Methyl branch Ester

Note: The alkyne group in the target compound enhances rigidity and click chemistry utility, whereas ester derivatives (e.g., QV-8158) prioritize hydrolytic release .

Biological Activity

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate, with the CAS number 1172623-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including biological evaluations, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C12H20N2O4, and it has a molecular weight of 256.30 g/mol. Its structure includes a tert-butyl group, a methoxy(methyl)amino moiety, and an oxopent-4-yn-2-yl component. The compound is characterized by the following properties:

PropertyValue
Molecular Weight 256.30 g/mol
Melting Point 103-104 °C
Boiling Point Not available
CAS Number 1172623-95-8
Chemical Structure Chemical Structure

Anticancer Potential

Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cell lines such as neuroblastoma and glioblastoma. For instance, a study demonstrated that certain benzimidazole carbamates exhibited IC50 values in the low micromolar range (IC50 = 2.2–4.4 μM), indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for compounds designed to overcome resistance to traditional chemotherapeutics.
  • Combination Therapies : Research suggests that combining these compounds with radiotherapy enhances their efficacy. For example, one study indicated that when combined with radiation treatment, the reproductive integrity of treated cells was significantly compromised, suggesting a synergistic effect .

Antioxidant Activity

In addition to their anticancer properties, several studies have reported antioxidant activities associated with carbamate derivatives. The presence of methoxy groups in the structure appears to enhance these properties:

  • Antioxidant Assays : Compounds were tested using DPPH and FRAP assays, showing improved antioxidative capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This suggests potential applications in mitigating oxidative stress-related diseases.

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

  • Study on Benzimidazole Derivatives : A comprehensive evaluation revealed that derivatives with methoxy substitutions exhibited potent antiproliferative activity against multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
  • Combination with Known Agents : Research involving the combination of new carbamate derivatives with established drugs like doxorubicin showed increased efficacy against resistant cancer cell lines, highlighting their potential as adjunct therapies in cancer treatment regimens .

Q & A

Q. Table 1: Key Reaction Conditions for Sonogashira Coupling (, Step 8)

ParameterValue
CatalystPd(PPh₃)₂Cl₂ (0.04 eq)
Co-catalystCuI (0.1 eq)
SolventTHF
Temperature20°C
Reaction Time12 h
Yield81% (after chromatography)

Q. Table 2: Safety Data ()

HazardPrecautionary Measure
Skin IrritationWash with water ≥15 min
Inhalation RiskUse fume hood
Environmental ToxicityAvoid release into soil/water

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
Reactant of Route 2
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Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

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